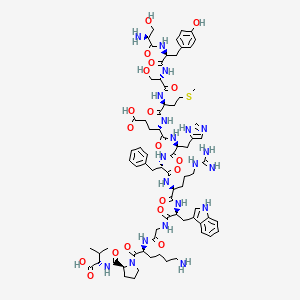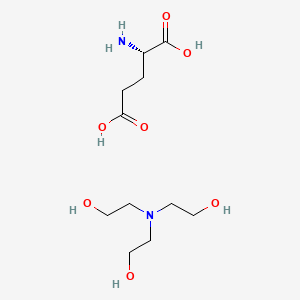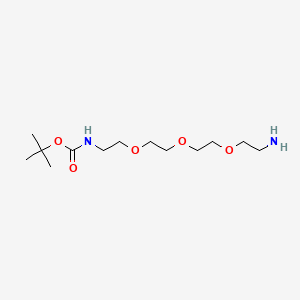
叔丁氧羰基-N-酰胺基-聚乙二醇3-胺
描述
t-Boc-N-Amido-PEG3-amine is a PEG derivative containing an amino group and Boc-protected amino group. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The Boc group can be deprotected under mild acidic conditions to form the free amine. PEG Linkers may be useful in the development of antibody drug conjugates.
科学研究应用
功能涂层
该化合物也用于开发聚乙二醇改性的功能涂层,这些涂层具有多种应用,包括防污表面和生物相容涂层。
每个应用都利用了叔丁氧羰基-N-酰胺基-聚乙二醇3-胺的独特特性,例如其反应性氨基和亲水性聚乙二醇间隔基,以在科学研究和开发中发挥特定作用 .
作用机制
Target of Action
t-Boc-N-Amido-PEG3-Amine, also known as tert-Butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate or Tert-butyl N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate, is a PEG linker with an amino group and Boc-protected amino . The primary targets of this compound are carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) etc . These targets play crucial roles in various biochemical reactions and pathways.
Mode of Action
The amino group of t-Boc-N-Amido-PEG3-Amine is reactive with its targets. It readily reacts with carboxylic acids and activated esters to form an amide bond . It can also react with carbonyl groups such as ketone and aldehyde under reductive amination conditions to form a C-N bond .
Pharmacokinetics
It’s known that the hydrophilic peg spacer in the compound increases its solubility in aqueous media , which could potentially enhance its bioavailability. The Boc group can be deprotected under mild acidic conditions to free the amine , which might influence its ADME properties.
生化分析
Biochemical Properties
t-Boc-N-Amido-PEG3-Amine: plays a crucial role in biochemical reactions as a PEG linker. The amino group in this compound is reactive with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde), forming stable amide bonds . The Boc group can be deprotected under mild acidic conditions to free the amine, making it available for further reactions . This compound interacts with various enzymes and proteins, facilitating the formation of conjugates and enhancing solubility in aqueous environments .
Cellular Effects
t-Boc-N-Amido-PEG3-Amine: influences various cellular processes by enhancing the solubility and stability of biomolecules. It can affect cell signaling pathways, gene expression, and cellular metabolism by facilitating the delivery of bioactive molecules into cells . The hydrophilic nature of the PEG spacer allows for better interaction with cellular components, leading to improved cellular uptake and distribution .
Molecular Mechanism
The molecular mechanism of t-Boc-N-Amido-PEG3-Amine involves its ability to form stable amide bonds with carboxylic acids and activated esters . The Boc-protected amino group can be deprotected to free the amine, which then interacts with various biomolecules. This interaction can lead to enzyme inhibition or activation, changes in gene expression, and modulation of cellular pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, t-Boc-N-Amido-PEG3-Amine exhibits stability under standard storage conditions, typically at -20°C . Over time, the compound maintains its reactivity and solubility, making it suitable for long-term studies. Degradation of the Boc group under mild acidic conditions allows for controlled release of the free amine, which can be monitored over time .
Dosage Effects in Animal Models
The effects of t-Boc-N-Amido-PEG3-Amine in animal models vary with dosage. At lower doses, the compound enhances the solubility and stability of bioactive molecules without causing adverse effects . At higher doses, there may be threshold effects, including potential toxicity or adverse reactions . It is essential to optimize the dosage to achieve the desired effects while minimizing toxicity.
Metabolic Pathways
t-Boc-N-Amido-PEG3-Amine: is involved in metabolic pathways that include interactions with enzymes and cofactors . The compound can affect metabolic flux and metabolite levels by facilitating the formation of stable conjugates with biomolecules . The hydrophilic PEG spacer enhances solubility, allowing for better interaction with metabolic enzymes .
Transport and Distribution
Within cells and tissues, t-Boc-N-Amido-PEG3-Amine is transported and distributed efficiently due to its hydrophilic PEG spacer . The compound interacts with transporters and binding proteins, facilitating its localization and accumulation in specific cellular compartments . This property enhances the delivery of bioactive molecules to target sites within the cell .
Subcellular Localization
t-Boc-N-Amido-PEG3-Amine: exhibits specific subcellular localization due to its hydrophilic nature and ability to form stable conjugates with biomolecules . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its activity and function within the cell .
属性
IUPAC Name |
tert-butyl N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28N2O5/c1-13(2,3)20-12(16)15-5-7-18-9-11-19-10-8-17-6-4-14/h4-11,14H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPBLDPRUBNAIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00440866 | |
| Record name | tert-Butyl (2-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}ethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101187-40-0 | |
| Record name | 1,1-Dimethylethyl 13-amino-5,8,11-trioxa-2-azatridecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101187-40-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (2-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}ethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


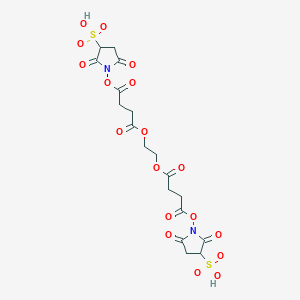
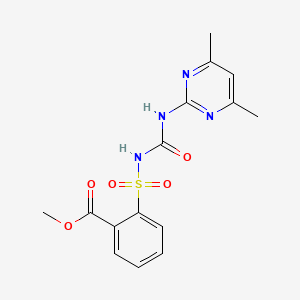


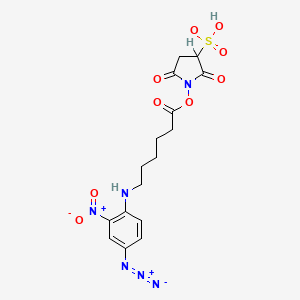



![(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1682530.png)



